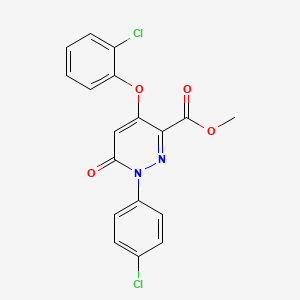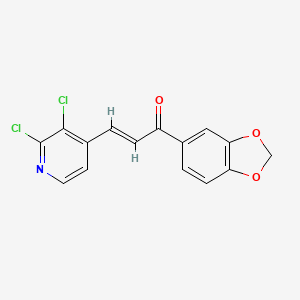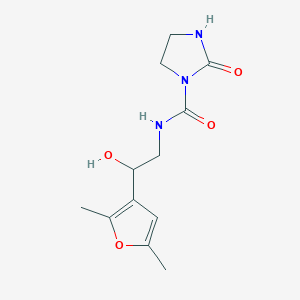
Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a useful research compound. Its molecular formula is C18H12Cl2N2O4 and its molecular weight is 391.2. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potassium Channel Activation
Bergmann, Eiermann, and Gericke (1990) described the synthesis of compounds including pyridazinyloxy compounds, which demonstrated oral antihypertensive activity in spontaneously hypertensive rats. This suggests potential applications in cardiovascular research and therapeutics (Bergmann, Eiermann, & Gericke, 1990).
Synthetic Route Development
Maeba and Castle (1979) developed a new synthetic route to pyrrolo[2,3-c]pyridazines using methyl 3-chloro-1,6-dimethyl-4-oxo-1,4-dihydro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylate. This highlights the compound's relevance in advancing synthetic chemistry methodologies (Maeba & Castle, 1979).
Antimalarial Research
Werbel, Johnson, Elslager, and Worth (1978) synthesized various analogs of methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, exploring their potential as folate antagonists and their effects against Plasmodium berghei infections, contributing to antimalarial research (Werbel, Johnson, Elslager, & Worth, 1978).
Structural Analysis in Anticonvulsants
Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of various anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate. This research is crucial for understanding the structural properties of potential anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).
Eigenschaften
IUPAC Name |
methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-25-18(24)17-15(26-14-5-3-2-4-13(14)20)10-16(23)22(21-17)12-8-6-11(19)7-9-12/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFYSIZCZLZJRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1OC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2395521.png)


![4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid](/img/structure/B2395526.png)





